molecular formula C11H8N4O2 B11877591 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole CAS No. 827317-33-9

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole

Cat. No.: B11877591
CAS No.: 827317-33-9
M. Wt: 228.21 g/mol
InChI Key: PXNNMPAUEBDZSJ-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole is a heterocyclic compound that features both pyrazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole typically involves the condensation of an appropriate indole derivative with a pyrazole precursor. One common method involves the reaction of 4-nitroindole with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-chloro-2H-indole
  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-methyl-2H-indole
  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-ethoxy-2H-indole

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.

Properties

CAS No.

827317-33-9

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

4-nitro-2-(1H-pyrazol-5-yl)-1H-indole

InChI

InChI=1S/C11H8N4O2/c16-15(17)11-3-1-2-8-7(11)6-10(13-8)9-4-5-12-14-9/h1-6,13H,(H,12,14)

InChI Key

PXNNMPAUEBDZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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